molecular formula C9H6N2O5 B14355734 Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate CAS No. 90147-24-3

Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate

Cat. No.: B14355734
CAS No.: 90147-24-3
M. Wt: 222.15 g/mol
InChI Key: NQABJVDWTRPRTB-UHFFFAOYSA-N
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Description

Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate is a chemical compound that belongs to the nitrofuran class. Nitrofurans are known for their broad-spectrum antibacterial properties and have been used in various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate typically involves the reaction of 5-nitrofuran-2-carbaldehyde with cyanomethyl acetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, forming the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate involves its interaction with bacterial enzymes. The compound is a prodrug that undergoes reduction by bacterial nitroreductases, leading to the formation of reactive intermediates. These intermediates can damage bacterial DNA and other cellular components, ultimately leading to cell death . The primary molecular targets include bacterial enzymes such as arylamine N-acetyltransferase .

Comparison with Similar Compounds

Comparison: Cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate is unique due to its specific structural features and the presence of the cyanomethyl group, which can influence its reactivity and biological activity. Compared to other nitrofuran derivatives, it has shown potent antituberculosis activity and a distinct mechanism of action involving the inhibition of arylamine N-acetyltransferase .

Properties

CAS No.

90147-24-3

Molecular Formula

C9H6N2O5

Molecular Weight

222.15 g/mol

IUPAC Name

cyanomethyl 3-(5-nitrofuran-2-yl)prop-2-enoate

InChI

InChI=1S/C9H6N2O5/c10-5-6-15-9(12)4-2-7-1-3-8(16-7)11(13)14/h1-4H,6H2

InChI Key

NQABJVDWTRPRTB-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)OCC#N

Origin of Product

United States

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